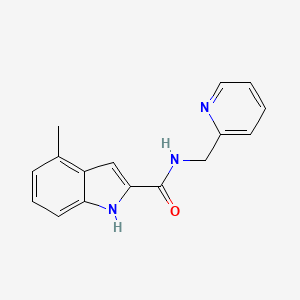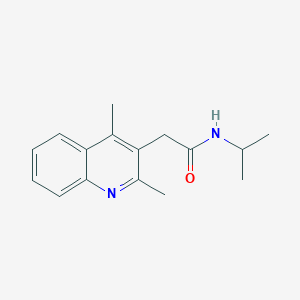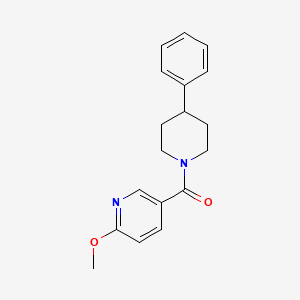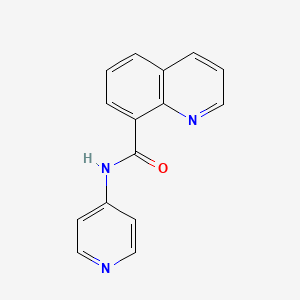
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, also known as MI2, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. MI2 is a potent inhibitor of the transcription factor MYC, which is frequently overexpressed in cancer cells and plays a critical role in tumorigenesis.
作用機序
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide binds to the MYC-MAX heterodimer, which is a complex that regulates the expression of genes involved in cell proliferation and survival. By binding to this complex, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide disrupts the transcriptional activity of MYC, leading to the downregulation of MYC target genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In a mouse model of lymphoma, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide treatment led to a significant reduction in tumor growth and prolonged survival. 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
実験室実験の利点と制限
One advantage of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is its specificity for MYC, which makes it a valuable tool for studying the role of MYC in cancer biology. However, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability, which may limit its use in vivo. Additionally, 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has not been extensively tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
Future research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide as a combination therapy with other anticancer agents. Finally, the role of MYC in cancer biology is still not fully understood, and research on 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide could provide valuable insights into the mechanisms underlying MYC-driven tumorigenesis.
合成法
The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves a series of chemical reactions, including the coupling of 4-methylindole-2-carboxylic acid with pyridine-2-methylamine, followed by the introduction of a carboxamide group through the reaction with isobutyl chloroformate. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been extensively studied in cancer research due to its ability to inhibit MYC, which is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. MYC is frequently overexpressed in many types of cancer, including breast, lung, and colon cancer, and is associated with poor prognosis and resistance to chemotherapy. Inhibition of MYC has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
特性
IUPAC Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-7-14-13(11)9-15(19-14)16(20)18-10-12-6-2-3-8-17-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLERCFFQJLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)









![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)

![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)